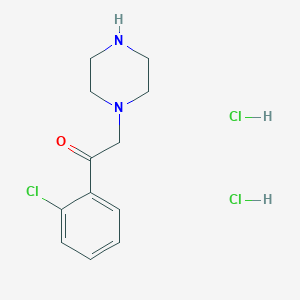

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride

Descripción general

Descripción

“1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the linear formula C10H13ClN2 · HCl . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

The compound has a melting point of 160-163 °C (dec.) (lit.) . Its solubility in DMSO and methanol is slight .

Aplicaciones Científicas De Investigación

Overview of Arylpiperazine Derivatives

Arylpiperazine derivatives, including compounds like 1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride, have garnered clinical attention for their therapeutic potential, mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolic transformations, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This class of metabolites has been studied for their distribution in tissues and their pharmacological actions in relation to the parent arylpiperazine derivatives. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of their pharmacokinetics and pharmacodynamics (S. Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, as a core structure, is pivotal in drug design, given its presence in a wide range of drugs with diverse therapeutic applications. Modifications to the piperazine nucleus can significantly alter the medicinal potential of resultant molecules. The exploration of piperazine-based molecules has expanded beyond central nervous system (CNS) activity, demonstrating its versatility and potential in discovering drug-like elements for various diseases. This underscores the importance of further therapeutic investigations into piperazine-based compounds (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Piperazine and Morpholine in Medicinal Chemistry

Recent medicinal chemistry investigations have emphasized the broad pharmaceutical applications of piperazine and morpholine analogues. The review of in vitro and in vivo studies of these compounds reveals their potent pharmacophoric activities and highlights new methods for their synthesis. This review provides insights into the current trends in the synthesis of piperazine and morpholine analogues and their significant pharmacophoric activities, suggesting the necessity for continued development in this domain (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, S. Khanum, 2015).

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes in the body, indicating the broad potential of piperazine derivatives.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODFOHBXWWFTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-2-piperazin-1-ylethanone dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

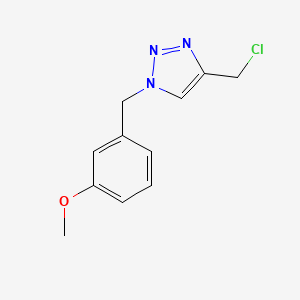

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)

![3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B1453887.png)

amine](/img/structure/B1453892.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)